2,2'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide)
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Overview
Description
2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) is a complex organic compound that belongs to the class of macrocyclic compounds It is characterized by its large ring structure containing multiple oxygen and nitrogen atoms, which can form stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) typically involves the following steps:
Formation of the Macrocyclic Ring: The macrocyclic ring is synthesized by reacting 1,2-bis(2-iodoethoxy)ethane with a diamine such as ethylenediamine in the presence of a base like sodium carbonate.
Introduction of the Amide Groups: The macrocyclic ring is then reacted with phenylacetyl chloride in the presence of a base like triethylamine to introduce the N-phenylacetamide groups. This reaction is typically carried out in a solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) can undergo various chemical reactions, including:
Complexation Reactions: The compound can form stable complexes with metal ions due to the presence of multiple oxygen and nitrogen atoms in the macrocyclic ring.
Substitution Reactions: The phenylacetamide groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Complexation Reactions: Metal salts such as copper(II) chloride or nickel(II) nitrate can be used as reagents. The reactions are typically carried out in solvents like methanol or ethanol at room temperature.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran in the presence of a base like triethylamine.
Major Products Formed
Complexation Reactions: The major products are metal complexes of the macrocyclic compound, which can exhibit unique properties such as enhanced stability or catalytic activity.
Substitution Reactions: The major products are substituted derivatives of the original compound, which can have different functional groups attached to the phenylacetamide moieties.
Scientific Research Applications
2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) has several scientific research applications, including:
Biology: It can be used to investigate the interactions between metal ions and biological molecules, which is important for understanding metalloproteins and metalloenzymes.
Medicine: The compound’s ability to form stable complexes with metal ions makes it a potential candidate for drug delivery systems or diagnostic agents in medical imaging.
Mechanism of Action
The mechanism of action of 2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring can coordinate with metal ions, forming a stable complex. This complexation can affect the reactivity and properties of the metal ions, making them more suitable for specific applications such as catalysis or drug delivery .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound is similar in structure but lacks the N-phenylacetamide groups.
1,10-Diaza-18-crown-6: Another macrocyclic compound with a similar ring structure but different functional groups.
Uniqueness
2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(N-phenylacetamide) is unique due to the presence of the N-phenylacetamide groups, which can influence its reactivity and properties. These groups can participate in additional interactions, such as hydrogen bonding or π-π stacking, which can enhance the stability and functionality of the compound in various applications .
Properties
Molecular Formula |
C28H40N4O6 |
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Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[16-(2-anilino-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-N-phenylacetamide |
InChI |
InChI=1S/C28H40N4O6/c33-27(29-25-7-3-1-4-8-25)23-31-11-15-35-19-21-37-17-13-32(14-18-38-22-20-36-16-12-31)24-28(34)30-26-9-5-2-6-10-26/h1-10H,11-24H2,(H,29,33)(H,30,34) |
InChI Key |
KRPAPTUOIXRSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC(=O)NC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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